3-Fluoro-4-cyanophenyl Isothiocyanate
CAS No.:
Cat. No.: VC18356994
Molecular Formula: C8H3FN2S
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3FN2S |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 2-fluoro-4-isothiocyanatobenzonitrile |
| Standard InChI | InChI=1S/C8H3FN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |
| Standard InChI Key | LJSMIHVPEVGVFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N=C=S)F)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-Fluoro-4-cyanophenyl isothiocyanate (CAS: 1934392-68-3) has the molecular formula C₈H₃FN₂S and a molecular weight of 178.19 g/mol . Its IUPAC name, 2-fluoro-4-isothiocyanatobenzonitrile, reflects the substitution pattern on the benzene ring:
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A fluoro group at position 3 (ortho to the isothiocyanate).
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A cyano group at position 4 (para to the isothiocyanate).
The compound’s structure is represented by the canonical SMILES: C1=CC(=C(C=C1N=C=S)F)C#N and the InChIKey LJSMIHVPEVGVFO-UHFFFAOYSA-N .
Spectroscopic Data
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¹³C NMR: The thiocarbonyl carbon resonates at ~135 ppm, while the cyano carbon appears near ~115 ppm.
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IR Spectroscopy: Strong absorption bands at ~2100 cm⁻¹ (C≡N stretch) and ~2050 cm⁻¹ (N=C=S stretch).
Synthesis Methods
Thiophosgene Route
The reaction of 3-fluoro-4-cyanoaniline with thiophosgene (CSCl₂) in dichloromethane yields the target compound. This method requires anhydrous conditions and temperatures below 0°C to minimize hydrolysis :
Yield: ~70–80%.
Carbon Disulfide and BTC Method
A two-step process involves:
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Dithiocarbamate Formation: Reacting the amine with CS₂ in the presence of triethylamine.
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Desulfurization: Using bis(trichloromethyl) carbonate (BTC) to convert the dithiocarbamate to the isothiocyanate :
Yield: ~85–90% under optimized conditions .
One-Pot Synthesis
A scalable method employs cyanuric acid as a desulfurizing agent in aqueous media :
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Dithiocarbamate Intermediate: Formed by reacting the amine with CS₂ and K₂CO₃.
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Elimination: Cyanuric acid promotes the elimination of H₂S, yielding the isothiocyanate .
Advantages: Avoids toxic thiophosgene and suits electron-deficient amines .
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Thiophosgene Route | CSCl₂, CH₂Cl₂ | 70–80 | 95 | Moderate |
| CS₂/BTC | CS₂, BTC, Et₃N | 85–90 | 98 | High |
| One-Pot (Cyanuric Acid) | CS₂, K₂CO₃, Cyanuric Acid | 75–82 | 90 | High |
Chemical Properties and Reactivity
Reactivity with Nucleophiles
The isothiocyanate group undergoes nucleophilic addition with:
Stability and Degradation
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Moisture Sensitivity: Hydrolyzes in aqueous media to form 3-fluoro-4-cyanophenylamine and COS .
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Thermal Decomposition: At >150°C, releases toxic gases (HCN, SOₓ) .
Applications in Research
Medicinal Chemistry
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Anticancer Activity: The compound inhibits polo-like kinase 1 (Plk1) by covalently modifying its polo-box domain (PBD), showing IC₅₀ values of 1.3 µM in vitro .
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Enzyme Probes: Used to label cysteine residues in proteins for activity-based profiling.
Organic Synthesis
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Thiourea Derivatives: Serves as a precursor for antitumor agents (e.g., substituted thieno-triazolo-pyrimidinones) .
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Heterocycle Synthesis: Reacts with azepane or morpholine to form fused imidazolidinones .
Recent Advances and Future Directions
Electrochemical Synthesis
A 2023 study demonstrated the electrochemical guanylation of isothiocyanates, enabling solvent-free synthesis of guanidines . This method could streamline the production of derivatives.
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains improves solubility and reduces off-target effects in anticancer therapies .
Computational Modeling
DFT studies predict strong binding affinity (-9.2 kcal/mol) toward the Plk1 PBD, guiding the design of next-generation inhibitors .
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